molecular formula C12H13BrN2O B11791932 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole

4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole

Cat. No.: B11791932
M. Wt: 281.15 g/mol
InChI Key: YTNJCFSWUWFISF-UHFFFAOYSA-N
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Description

4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole is an organic compound that features a bromine atom, a pyrazole ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The bromine atom and the pyrazole ring can participate in various binding interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-2-fluoro-1H-pyrazole
  • 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-3-chloro-1H-pyrazole

Comparison: Compared to similar compounds, 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the bromine atom and the dimethylphenoxy group can enhance its stability and specificity in various reactions .

Properties

IUPAC Name

4-bromo-1-[(2,4-dimethylphenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNJCFSWUWFISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=C(C=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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